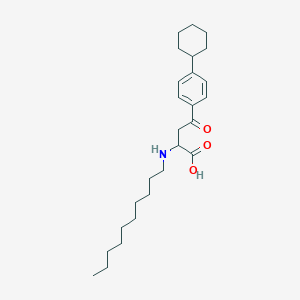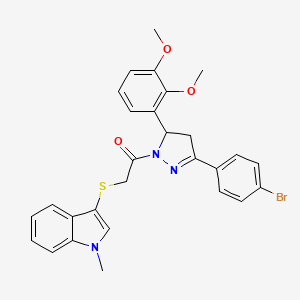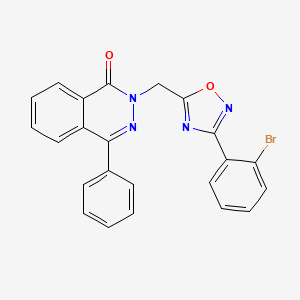![molecular formula C23H30N2O4S B2700365 4-(2-Hydroxy-3-indan-5-yloxypropyl)-1-[(4-methylphenyl)sulfonyl]piperazine CAS No. 890604-72-5](/img/structure/B2700365.png)
4-(2-Hydroxy-3-indan-5-yloxypropyl)-1-[(4-methylphenyl)sulfonyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Hydroxy-3-indan-5-yloxypropyl)-1-[(4-methylphenyl)sulfonyl]piperazine, also known as HIPP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. HIPP is a piperazine-based compound that has been synthesized using a multi-step process.
Mécanisme D'action
4-(2-Hydroxy-3-indan-5-yloxypropyl)-1-[(4-methylphenyl)sulfonyl]piperazine exerts its effects by binding to the 5-HT1A receptor, which is a G protein-coupled receptor. Upon binding, this compound activates the receptor, which leads to the activation of downstream signaling pathways. The activation of the 5-HT1A receptor has been shown to have anxiolytic, antidepressant, and neuroprotective effects.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects. This compound has been shown to increase serotonin levels in the brain, which is thought to contribute to its anxiolytic and antidepressant effects. This compound has also been shown to reduce inflammation and pain in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-(2-Hydroxy-3-indan-5-yloxypropyl)-1-[(4-methylphenyl)sulfonyl]piperazine is its high selectivity for the 5-HT1A receptor, which makes it a useful tool for studying the role of this receptor in various physiological processes. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for research on 4-(2-Hydroxy-3-indan-5-yloxypropyl)-1-[(4-methylphenyl)sulfonyl]piperazine. One area of interest is the development of this compound analogs that have improved pharmacokinetic properties. Another area of interest is the investigation of the potential therapeutic applications of this compound, particularly in the treatment of anxiety, depression, and pain. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various physiological processes.
In conclusion, this compound is a piperazine-based compound that has potential therapeutic applications as a selective serotonin receptor agonist. The synthesis of this compound has been optimized to achieve high yields and purity. This compound exerts its effects by binding to the 5-HT1A receptor, which has been shown to have anxiolytic, antidepressant, and neuroprotective effects. While this compound has several advantages for lab experiments, such as its high selectivity, it also has limitations, such as its low solubility. Future research on this compound should focus on the development of analogs with improved pharmacokinetic properties, as well as the investigation of its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 4-(2-Hydroxy-3-indan-5-yloxypropyl)-1-[(4-methylphenyl)sulfonyl]piperazine involves several steps, including the reaction of 4-methylbenzenesulfonyl chloride with piperazine, followed by the reaction of the resulting compound with 3-indanol. The final step involves the reaction of the intermediate with epichlorohydrin to yield this compound. The synthesis of this compound has been optimized to achieve high yields and purity.
Applications De Recherche Scientifique
4-(2-Hydroxy-3-indan-5-yloxypropyl)-1-[(4-methylphenyl)sulfonyl]piperazine has been studied extensively for its potential therapeutic applications. One of the main applications of this compound is its use as a selective serotonin receptor agonist. Studies have shown that this compound has a high affinity for the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. This compound has also been shown to have potential anti-inflammatory and analgesic effects.
Propriétés
IUPAC Name |
1-(2,3-dihydro-1H-inden-5-yloxy)-3-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O4S/c1-18-5-9-23(10-6-18)30(27,28)25-13-11-24(12-14-25)16-21(26)17-29-22-8-7-19-3-2-4-20(19)15-22/h5-10,15,21,26H,2-4,11-14,16-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPBYMMKTUXVUSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC(COC3=CC4=C(CCC4)C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide](/img/structure/B2700284.png)
![N-isopropyl-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2700286.png)
![N-[2-[(5-bromanyl-4-chloranyl-1H-indol-3-yl)oxy]-6-(hydroxymethyl)-4,5-bis(oxidanyl)oxan-3-yl]ethanamide](/img/no-structure.png)



![7-bromo-2-(2,3-dimethoxyphenyl)-9-methoxy-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2700295.png)
![3-Bromo-4-(difluoromethyl)pyrazolo[1,5-a]pyridine](/img/structure/B2700297.png)



![5-(2-fluorobenzyl)-2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2700304.png)
